Home > Products > Screening Compounds P6552 > Desoxochlordiazepoxide
Desoxochlordiazepoxide - 4393-72-0

Desoxochlordiazepoxide

Catalog Number: EVT-513598
CAS Number: 4393-72-0
Molecular Formula: C16H14ClN3
Molecular Weight: 283.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desoxychlordiazepoxide, a member of the benzodiazepine family, is a psychoactive compound primarily known for its anxiolytic properties. It is a derivative of chlordiazepoxide, which was one of the first benzodiazepines introduced into clinical practice. Desoxychlordiazepoxide has been studied for its potential therapeutic applications in treating anxiety disorders, insomnia, and other related conditions.

Source

Desoxychlordiazepoxide is synthesized from chlordiazepoxide through various chemical modifications. The compound's development was part of a broader research initiative in the mid-20th century aimed at discovering safer alternatives to barbiturates for anxiety and sleep disorders.

Classification

Desoxychlordiazepoxide is classified as a benzodiazepine and is characterized by its chemical structure, which includes a benzene ring fused to a diazepine ring. It acts primarily on the central nervous system as a sedative and anxiolytic agent.

Synthesis Analysis

Methods

The synthesis of desoxychlordiazepoxide typically involves the following steps:

  1. Starting Material: Chlordiazepoxide serves as the precursor.
  2. Chemical Modifications: The compound undergoes several reactions, including dealkylation and oxidation, to yield desoxychlordiazepoxide.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.

Technical Details

The synthesis may involve specific reagents such as hydrochloric acid for hydrolysis and solvents like ethanol or methanol. The reaction conditions, including temperature and duration, are critical to achieving optimal yields and purity.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 305.75 g/mol.
  • Melting Point: The compound typically has a melting point in the range of 170-175 °C.
  • Solubility: Desoxychlordiazepoxide is soluble in organic solvents like ethanol but has limited solubility in water.
Chemical Reactions Analysis

Reactions

Desoxychlordiazepoxide can undergo various chemical reactions typical of benzodiazepines:

  1. Hydrolysis: In the presence of water or aqueous solutions, desoxychlordiazepoxide can hydrolyze to form chlordiazepoxide and other byproducts.
  2. Oxidation: Under oxidative conditions, it may convert to more polar metabolites.
  3. Alkylation: It can react with alkyl halides to form N-alkyl derivatives.

Technical Details

The reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) that enhance the rate and selectivity of the desired transformation.

Mechanism of Action

Process

Desoxychlordiazepoxide exerts its pharmacological effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system in the brain. The mechanism involves:

  1. Binding to GABA Receptors: Desoxychlordiazepoxide binds to specific sites on GABA-A receptors.
  2. Increased Chloride Ion Conductance: This binding enhances the inhibitory effects of GABA by increasing chloride ion influx into neurons.
  3. Neurotransmission Modulation: As a result, neuronal excitability decreases, leading to anxiolytic and sedative effects.

Data

Studies indicate that desoxychlordiazepoxide demonstrates a high affinity for GABA-A receptors, contributing to its effectiveness in reducing anxiety and promoting sedation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.
  • Taste: Bitter taste when ingested.

Chemical Properties

  • Stability: Relatively stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The solubility can vary significantly with pH changes in solution.
Applications

Scientific Uses

Desoxychlordiazepoxide has several applications in clinical settings:

  • Anxiolytic Treatment: It is used to manage anxiety disorders and acute stress reactions.
  • Sedative Effects: Employed in preoperative settings to induce sedation before surgical procedures.
  • Research Tool: Utilized in neuroscientific research to study GABAergic mechanisms and their role in anxiety and mood disorders.
Historical Synthesis and Discovery

Origins in Benzodiazepine Development: Sternbach’s Serendipitous Synthesis of Chlordiazepoxide and Its Metabolites

The genesis of desoxochlordiazepoxide is inextricably linked to Leo Sternbach's fortuitous discovery of the benzodiazepine class at Hoffmann-La Roche in the 1950s. While investigating quinoline derivatives as potential tranquilizers, Sternbach abandoned a series of 40 compounds initially classified as "heptoxdiazines" due to their pharmacological inertness. During a 1957 laboratory clean-up, his colleague Earl Reeder rediscovered a crystalline compound (RO 5-0690) that had escaped biological evaluation [3] [10]. This compound—synthesized accidentally through an unexpected molecular rearrangement when methylamine reacted with quinazoline N-oxide—proved to be pharmacologically active in animal tests, exhibiting pronounced sedative and muscle-relaxing properties with remarkably low toxicity [8] [10].

Structural reevaluation revealed that Sternbach's compound was not a heptoxdiazine but represented an entirely novel heterocyclic system: 7-chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide, later named chlordiazepoxide (marketed as Librium®) [4] [9]. This serendipitous discovery marked the first clinically viable benzodiazepine, distinguished from barbiturates by its high therapeutic index and reduced respiratory depression risk [3]. Crucially, the N-oxide moiety and C2 substituent that defined chlordiazepoxide's structure would later prove metabolically vulnerable, creating a pathway to biologically active metabolites including desoxochlordiazepoxide [4].

Table 1: Key Stages in Sternbach's Discovery of Chlordiazepoxide

TimelineResearch StageChemical FocusOutcome
1930sInitial synthesisHeptoxdiazine derivativesInert compounds abandoned
1955Accidental synthesisQuinazoline N-oxide + methylamineRO 5-0690 (uncharacterized)
1957Laboratory rediscoveryStructural reanalysisIdentification of benzodiazepine core
1958Clinical trialsChlordiazepoxideAnxiolytic efficacy established
1960FDA approvalLibrium®First commercial benzodiazepine

Identification of Desoxochlordiazepoxide as a Primary Metabolite: Early Pharmacokinetic Studies

The metabolic fate of chlordiazepoxide became a focus of intense research following its clinical introduction. By the mid-1960s, hepatic biotransformation studies utilizing radiolabeled chlordiazepoxide in humans and animals revealed an extensive metabolic cascade producing multiple bioactive derivatives [4]. Among these, desoxochlordiazepoxide (also termed demoxepam in some literature) emerged as the primary initial metabolite formed through microsomal deoxygenation of the parent compound's N-oxide group [2] [4].

Early pharmacokinetic investigations demonstrated that chlordiazepoxide undergoes sequential metabolic transformations catalyzed predominantly by the CYP3A4 enzyme system [4] [9]. The initial deoxygenation step yielding desoxochlordiazepoxide proved critical as this metabolite exhibited enhanced lipophilicity compared to its parent, facilitating blood-brain barrier penetration [4]. Subsequent human studies established that desoxochlordiazepoxide serves as the precursor molecule for nordazepam (desmethyldiazepam), which is further metabolized to oxazepam—both compounds possessing significant anxiolytic activity [4] [5].

Table 2: Chlordiazepoxide Metabolic Pathway and Key Characteristics

MetaboliteStructural ModificationEnzymatic PathwayBioactivityElimination Half-life
ChlordiazepoxideParent compound (N-oxide)CYP3A4 oxidation+++5-30 hours
DesoxochlordiazepoxideN-oxide reductionCYP3A4/Reductases++14-19 hours
DemoxepamN-oxide removalNon-enzymatic+Variable
NordazepamN-demethylationCYP3A4+++36-200 hours
Oxazepam3-hydroxylationUGT conjugation+++4-15 hours

Landmark clinical pharmacokinetic studies published between 1971-1978 quantified desoxochlordiazepoxide's plasma concentrations following chlordiazepoxide administration, revealing its accumulation potential during multiple-dose regimens [2]. These investigations established that while chlordiazepoxide itself has an intermediate elimination half-life (24-48 hours), its active metabolites—particularly those downstream of desoxochlordiazepoxide—exhibit substantially prolonged half-lives (36-200 hours), contributing to the compound's extended clinical effects [4] [9]. The discovery that desoxochlordiazepoxide served as a metabolic intermediate rather than a terminal excretion product fundamentally altered understanding of benzodiazepine kinetics [2].

Evolutionary Context in Psychopharmacology: From Librium to Modern Metabolite Research

The identification of desoxochlordiazepoxide as a biologically significant metabolite represented a paradigm shift in psychopharmacology, demonstrating that a drug's efficacy could derive substantially from its metabolic products [4]. This revelation occurred against the backdrop of the 1960s "benzodiazepine boom," during which Librium® and its successor Valium® (diazepam, introduced 1963) revolutionized anxiety treatment [3] [10]. Unlike earlier sedatives (barbiturates, meprobamate), benzodiazepines offered reduced overdose risk and lower abuse potential—advantages partially attributable to their metabolic activation pathways involving compounds like desoxochlordiazepoxide [3] [9].

The recognition that desoxochlordiazepoxide served as a gateway metabolite to nordazepam—a compound shared across multiple benzodiazepines—stimulated rational drug design efforts [4]. Pharmaceutical chemists recognized that eliminating the metabolic prerequisite of N-oxide reduction could yield more efficiently activated drugs. This insight directly facilitated the development of diazepam, which contains no N-oxide moiety yet produces nordazepam through straightforward N-demethylation [9] [10]. The evolutionary trajectory from chlordiazepoxide to later benzodiazepines thus represents a transition from serendipitous discovery to metabolite-informed design, with desoxochlordiazepoxide serving as the pivotal biochemical link [4].

Contemporary research continues to recognize desoxochlordiazepoxide's significance in pharmacokinetic modeling of benzodiazepines, particularly regarding drug interactions involving CYP3A4 inhibitors or inducers [9]. Its role exemplifies how metabolite profiling has become integral to CNS drug development, shifting focus from single entities to metabolic cascades with complex pharmacokinetic-pharmacodynamic relationships [4]. This conceptual framework, pioneered through studies of chlordiazepoxide's biotransformation, now underpins modern approaches to psychotropic drug design and therapeutic monitoring [4] [9].

Properties

CAS Number

4393-72-0

Product Name

Desoxochlordiazepoxide

IUPAC Name

7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-imine

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

InChI

InChI=1S/C16H14ClN3/c1-18-15-10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)20-15/h2-9H,10H2,1H3,(H,18,20)

InChI Key

FAMNQSVPYUAUAF-UHFFFAOYSA-N

SMILES

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3

Synonyms

N(4)-desoxychlordiazepoxide
RCDZ

Canonical SMILES

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.